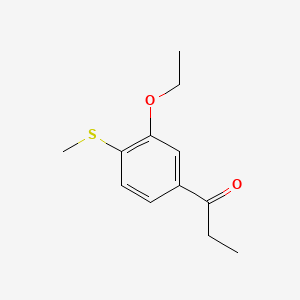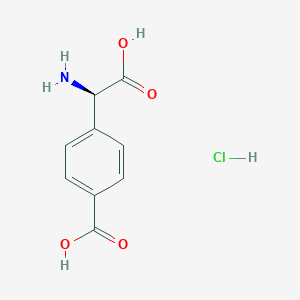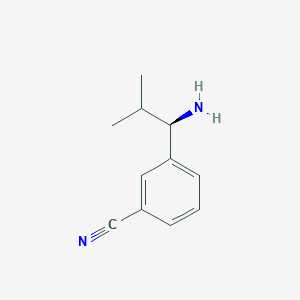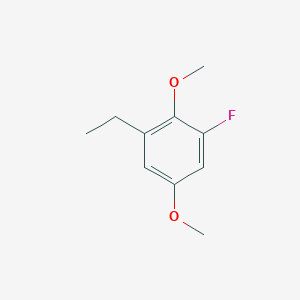
7-chloro-8-fluoroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-8-fluoro-1,2-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 7th and 8th positions, respectively, on the quinoline ring. The molecular formula of 7-chloro-8-fluoro-1,2-dihydroquinolin-2-one is C9H5ClFNO, and it has a molecular weight of 197.59 g/mol . The quinoline ring system is known for its wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-fluoro-1,2-dihydroquinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the nucleophilic substitution of halogen atoms on quinoline derivatives can lead to the formation of fluorinated quinolines . Another approach involves the use of cyclization reactions, such as the Gould-Jacobs reaction, to form the quinoline ring system .
Industrial Production Methods
Industrial production of 7-chloro-8-fluoro-1,2-dihydroquinolin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, cyclization, and purification through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
7-chloro-8-fluoro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-dione, dihydroquinoline, and substituted quinolines .
科学的研究の応用
7-chloro-8-fluoro-1,2-dihydroquinolin-2-one has several scientific research applications, including:
作用機序
The mechanism of action of 7-chloro-8-fluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, fluoroquinolones, a class of compounds to which this compound belongs, are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This mechanism is responsible for their antibacterial activity.
類似化合物との比較
Similar Compounds
7-fluoro-4-chloroquinoline: A compound with similar halogen substitution patterns.
Fluoroquinolones: A class of compounds with a fluorine atom on the quinoline ring, known for their broad-spectrum antibacterial activity.
Quinoline-2,4-dione: A derivative formed through oxidation reactions.
Uniqueness
7-chloro-8-fluoro-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to other quinoline derivatives .
特性
分子式 |
C9H5ClFNO |
|---|---|
分子量 |
197.59 g/mol |
IUPAC名 |
7-chloro-8-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClFNO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13) |
InChIキー |
OVKIAHGTZOXXQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C=CC(=O)N2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14035938.png)




![(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)





